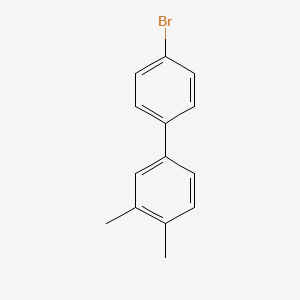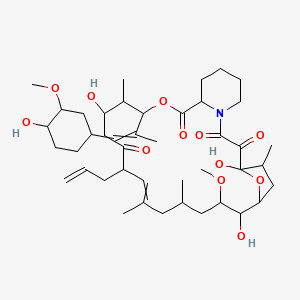![molecular formula C26H26N2O5 B14101260 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B14101260.png)
2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol is a complex organic compound that features a combination of phenol, pyrazole, and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common route involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate (II) under reflux conditions in a 2-ethoxyethanol–water mixture
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone under appropriate conditions.
Reduction: The pyrazole ring can be reduced to a pyrazoline derivative.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield a quinone derivative, while reduction of the pyrazole ring would produce a pyrazoline compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving phenol and pyrazole derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol
- 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-ethoxybenzyl)oxy]phenol
- 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-hydroxybenzyl)oxy]phenol
Uniqueness
The uniqueness of 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both ethoxy and methoxy groups could influence its solubility, reactivity, and interactions with biological targets.
Eigenschaften
Molekularformel |
C26H26N2O5 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
2-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(3-methoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C26H26N2O5/c1-4-31-23-10-5-6-11-24(23)33-26-17(2)27-28-25(26)21-13-12-20(15-22(21)29)32-16-18-8-7-9-19(14-18)30-3/h5-15,29H,4,16H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
QTRYPEFGDUWPMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B14101191.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14101196.png)
![5-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pyrrolo[1,2-a]quinazolin-2(1H)-one](/img/structure/B14101200.png)
![1-[(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B14101207.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101213.png)

![2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14101224.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14101226.png)


![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101254.png)

